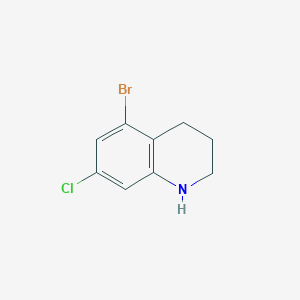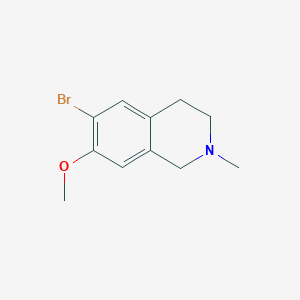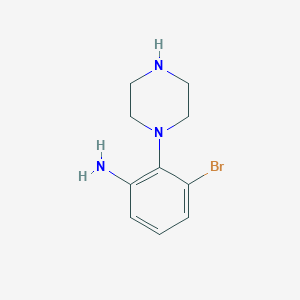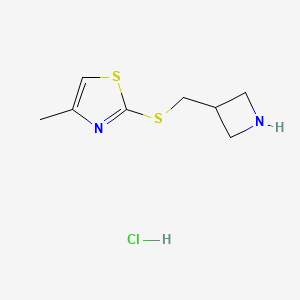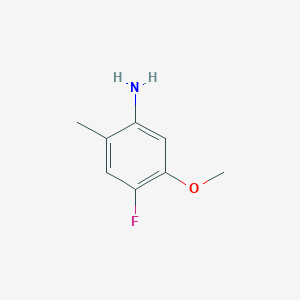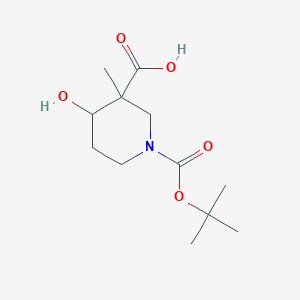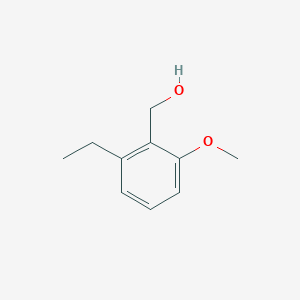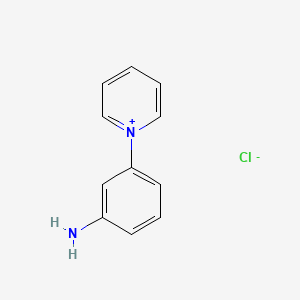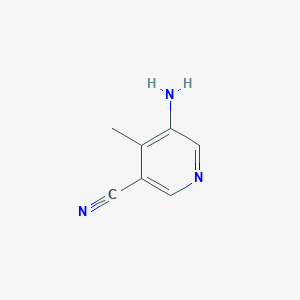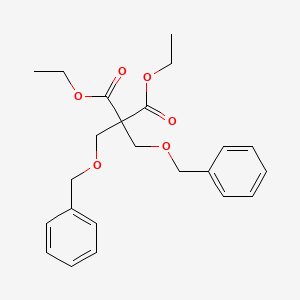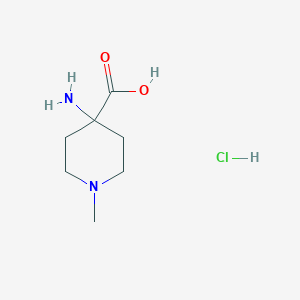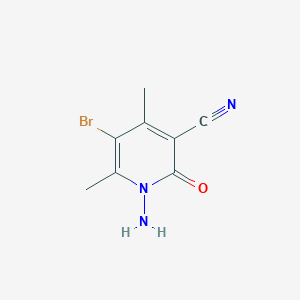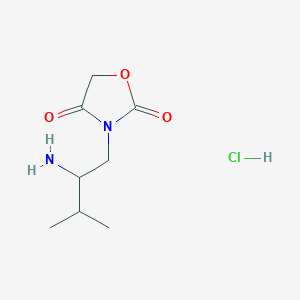
3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride
Descripción general
Descripción
“3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride” is a cyclic amino acid derivative that belongs to the family of oxazolidinones. It has a CAS number of 1824062-63-6 .
Synthesis Analysis
Functionalized oxazolidines, such as “3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride”, can be synthesized using 1,2-amino alcohols as starting materials . The synthetic strategies include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis
The molecular structure of “3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride” is represented by the formula C8H15ClN2O3 . It has a molecular weight of 222.67 g/mol.Chemical Reactions Analysis
Oxazolidine derivatives, including “3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride”, serve as key intermediates to produce many useful chemical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride” can be found in various databases, such as PubChem .Aplicaciones Científicas De Investigación
-
Synthesis of Functionalized Oxazolidines
- Field : Organic Chemistry
- Application : Oxazolidine rings are important structural units of many biologically active compounds and serve as key intermediates to produce many useful chemical compounds . Various oxazolidine derivatives have been successfully obtained using 1,2-amino alcohols as starting materials .
- Method : The synthesis strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
- Results : The synthesis of functionalized oxazolidines has led to the production of mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones .
-
Thiazolidin-2,4-Dione Scaffold
- Field : Medicinal Chemistry
- Application : The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
- Method : The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .
- Results : The TZD scaffold has shown a wide range of biological activities, including antimicrobial, antioxidant, and hypoglycemic effects .
-
Moisture Scavenger
- Field : Material Science
- Application : ZOLDINE™ MS-PLUS oxazolidine is used as a moisture scavenger .
- Method : It reacts quickly and can alleviate the detrimental effects of humidity in cast or spray application of two-component polyurethane and polyurea systems .
- Results : The use of ZOLDINE™ MS-PLUS oxazolidine improves gloss .
-
Advancements in the Synthesis of Oxazolines
- Field : Synthetic Organic Chemistry
- Application : Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .
- Method : Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results : The advancements in the synthesis of oxazolines have led to the production of many biologically active compounds .
-
Synthesis of Functionalized Oxazolidines by Multicomponent Reactions
- Field : Organic Chemistry
- Application : Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .
- Method : The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
- Results : The synthesis of functionalized oxazolidines has led to the production of many useful chemical compounds .
-
Moisture Scavenger in Polyurethane and Polyurea Systems
- Field : Material Science
- Application : ZOLDINE™ MS-PLUS oxazolidine is used as a moisture scavenger in polyurethane and polyurea coatings, sealants, and elastomers .
- Method : It reacts quickly and can alleviate the detrimental effects of humidity in cast or spray application of two-component polyurethane and polyurea systems .
- Results : The use of ZOLDINE™ MS-PLUS oxazolidine improves gloss .
-
Advancements in the Synthesis of Oxazolines
- Field : Synthetic Organic Chemistry
- Application : Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .
- Method : Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results : The advancements in the synthesis of oxazolines have led to the production of many biologically active compounds .
-
Synthesis of Functionalized Oxazolidines by Multicomponent Reactions
- Field : Organic Chemistry
- Application : Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .
- Method : The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
- Results : The synthesis of functionalized oxazolidines has led to the production of many useful chemical compounds .
-
Moisture Scavenger in Polyurethane and Polyurea Systems
- Field : Material Science
- Application : ZOLDINE™ MS-PLUS oxazolidine is used as a moisture scavenger in polyurethane and polyurea coatings, sealants and elastomers .
- Method : It reacts quickly and can alleviate the detrimental effects of humidity in cast or spray application of two-component polyurethane and polyurea systems .
- Results : The use of ZOLDINE™ MS-PLUS oxazolidine improves gloss .
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-5(2)6(9)3-10-7(11)4-13-8(10)12;/h5-6H,3-4,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLMDBCRUQSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C(=O)COC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



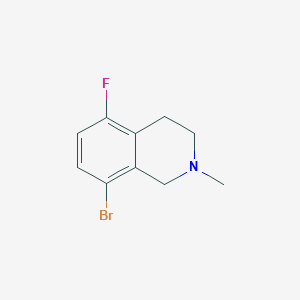
![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
